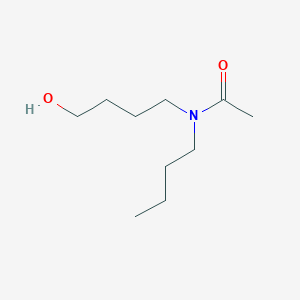![molecular formula C15H14O5 B12565567 9-[(3-Methylbut-2-en-1-yl)oxy]-2H,6H-[1,3]dioxolo[4,5-g][1]benzopyran-6-one CAS No. 160177-41-3](/img/structure/B12565567.png)
9-[(3-Methylbut-2-en-1-yl)oxy]-2H,6H-[1,3]dioxolo[4,5-g][1]benzopyran-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-[(3-Methylbut-2-en-1-yl)oxy]-2H,6H-[1,3]dioxolo4,5-gbenzopyran-6-one is a chemical compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities and are commonly found in various plants. This compound is characterized by its unique structure, which includes a benzopyran ring fused with a dioxolane ring and a 3-methylbut-2-en-1-yloxy group.
Méthodes De Préparation
The synthesis of 9-[(3-Methylbut-2-en-1-yl)oxy]-2H,6H-[1,3]dioxolo4,5-gbenzopyran-6-one involves several steps. One common synthetic route includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting materials, which include a benzopyran derivative and a dioxolane derivative.
Coupling Reaction: The benzopyran derivative is coupled with the dioxolane derivative under specific reaction conditions, such as the presence of a base and a suitable solvent.
Introduction of the 3-Methylbut-2-en-1-yloxy Group:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and continuous flow systems.
Analyse Des Réactions Chimiques
9-[(3-Methylbut-2-en-1-yl)oxy]-2H,6H-[1,3]dioxolo4,5-gbenzopyran-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the cleavage of the ether bond and the formation of corresponding alcohols and acids.
Applications De Recherche Scientifique
9-[(3-Methylbut-2-en-1-yl)oxy]-2H,6H-[1,3]dioxolo4,5-gbenzopyran-6-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex flavonoid derivatives and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of various diseases and conditions.
Industry: The compound is used in the development of new materials and products, including pharmaceuticals, cosmetics, and food additives.
Mécanisme D'action
The mechanism of action of 9-[(3-Methylbut-2-en-1-yl)oxy]-2H,6H-[1,3]dioxolo4,5-gbenzopyran-6-one involves its interaction with various molecular targets and pathways. The compound may exert its effects through:
Antioxidant Activity: By scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: By inhibiting the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: By inducing apoptosis and inhibiting the proliferation of cancer cells.
Comparaison Avec Des Composés Similaires
9-[(3-Methylbut-2-en-1-yl)oxy]-2H,6H-[1,3]dioxolo4,5-gbenzopyran-6-one can be compared with other similar compounds, such as:
Imperatorin: A furanocoumarin with similar structural features and biological activities.
Marmelosin: Another furanocoumarin with comparable properties.
Ammidin: A compound with a similar benzopyran framework and biological activities.
The uniqueness of 9-[(3-Methylbut-2-en-1-yl)oxy]-2H,6H-[1,3]dioxolo4,5-g
Propriétés
Numéro CAS |
160177-41-3 |
|---|---|
Formule moléculaire |
C15H14O5 |
Poids moléculaire |
274.27 g/mol |
Nom IUPAC |
9-(3-methylbut-2-enoxy)-[1,3]dioxolo[4,5-g]chromen-6-one |
InChI |
InChI=1S/C15H14O5/c1-9(2)5-6-17-14-10-3-4-13(16)20-11(10)7-12-15(14)19-8-18-12/h3-5,7H,6,8H2,1-2H3 |
Clé InChI |
LVDCFTVFEPEBSA-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCOC1=C2C=CC(=O)OC2=CC3=C1OCO3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Dichloro-1-(2,8-dimethyl-1-oxa-4-azaspiro[4.5]decan-4-yl)ethan-1-one](/img/structure/B12565487.png)
![3-Pyridinol,5-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl-(9CI)](/img/structure/B12565494.png)

![3-{[(1-Azabicyclo[2.2.2]octan-3-yl)oxy]methyl}-10-butyl-10H-phenothiazine](/img/structure/B12565498.png)
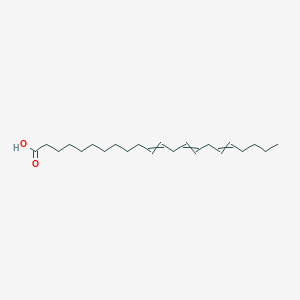
![3-({4-[(4-Aminobutyl)amino]-6-chloro-1,3,5-triazin-2-YL}amino)phenol](/img/structure/B12565507.png)
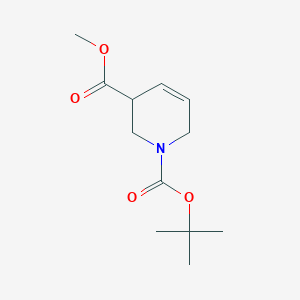
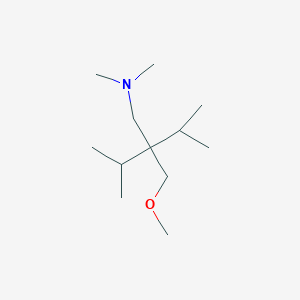
![2,5-Pyrrolidinedione, 1-[(2,3-dihydroxy-5-nitrobenzoyl)oxy]-](/img/structure/B12565535.png)
![Trimethyl(3-{[tri(propan-2-yl)silyl]oxy}prop-1-yn-1-yl)silane](/img/structure/B12565543.png)

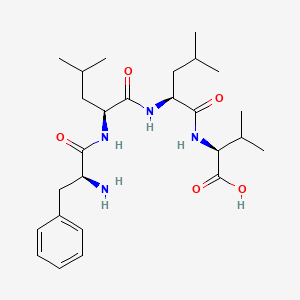
![2-{[4-(Trifluoromethyl)phenyl]methyl}piperidin-4-one](/img/structure/B12565559.png)
